(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 153469-93-3
VCID: VC0117088
InChI: InChI=1S/C21H24O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h6,8-10,16-18H,4-5,7,11H2,1-3H3/t16-,17-,18?,19+,20-,21?/m0/s1
SMILES: CC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C
Molecular Formula: C₂₁H₂₄O₃
Molecular Weight: 324.41

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione

CAS No.: 153469-93-3

Cat. No.: VC0117088

Molecular Formula: C₂₁H₂₄O₃

Molecular Weight: 324.41

* For research use only. Not for human or veterinary use.

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione - 153469-93-3

Specification

CAS No. 153469-93-3
Molecular Formula C₂₁H₂₄O₃
Molecular Weight 324.41
IUPAC Name (2S,10S,11S,15S)-14-acetyl-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one
Standard InChI InChI=1S/C21H24O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h6,8-10,16-18H,4-5,7,11H2,1-3H3/t16-,17-,18?,19+,20-,21?/m0/s1
SMILES CC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C

Introduction

Chemical Properties and Structure

Molecular Information

(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is a steroid compound characterized by its unique structural configuration. It contains an epoxy group at positions 9 and 11, which significantly influences its biochemical properties and potential interactions with cellular receptors and proteins.

PropertyValue
CAS Number153469-93-3
Molecular FormulaC21H24O3
Molecular Weight324.41 g/mol
SMILESNot fully specified in available data
Physical StateTypically available in neat form

Structural Characteristics

The core structure of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione consists of a pregnane skeleton with modifications including:

  • An epoxy group bridging the 9 and 11 positions with beta stereochemistry

  • A double bond at positions 1,4 in ring A

  • A double bond at position 16 in ring D

  • Ketone groups at positions 3 and 20

These structural features give the compound its distinctive chemical properties and reactivity patterns. The epoxy group, in particular, creates a strained three-membered ring that can undergo various reactions, making this compound potentially useful in synthetic chemistry applications and as a chemical probe in biological systems.

Current Research and Future Directions

Research involving (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione is ongoing, with particular interest in understanding its interactions with steroid hormone receptors and other proteins. Current research focuses on elucidating its role in biological systems and exploring potential applications in various fields.

Future research directions may include:

  • Detailed structural studies using X-ray crystallography or NMR to understand its binding modes with target proteins

  • Investigation of its effects on steroid hormone receptor signaling pathways

  • Exploration of its potential as a scaffold for developing novel bioactive compounds

  • Studies of structure-activity relationships to optimize its properties for specific applications

The unique structural features of this compound, particularly the epoxy group at positions 9 and 11, provide opportunities for developing derivatives with enhanced properties for specific research or therapeutic applications.

Structural Comparisons with Related Compounds

To better understand the significance of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione, it's useful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dioneC21H24O3324.41 g/molReference compound
(9Beta,11Beta)-9,11-Epoxy-21-hydroxy-pregna-1,4,16-triene-3,20-dioneC21H24O4340.41 g/molAdditional hydroxyl group at position 21
9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dioneC22H28O4356.5 g/molMethyl group at position 16 instead of double bond; hydroxyl at position 21

These structural variations can significantly impact biological activity, receptor binding affinity, and metabolic stability. By comparing the properties and activities of these related compounds, researchers can gain insights into the structure-activity relationships governing steroid hormone interactions with their biological targets.

Analytical Methods for Identification and Characterization

Several analytical methods can be employed for the identification and characterization of (9beta,11beta)-9,11-Epoxy-pregna-1,4,16-triene-3,20-dione:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification

  • Mass Spectrometry for molecular weight confirmation and structural analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation

  • Infrared (IR) Spectroscopy for functional group identification

  • X-ray Crystallography for absolute stereochemical determination

These analytical techniques provide complementary information about the compound's structure, purity, and identity, which is essential for ensuring the reliability of research findings based on its use.

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